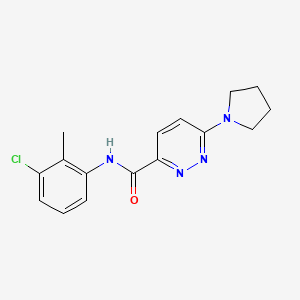![molecular formula C15H18N2O4 B2963549 ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate CAS No. 1009726-93-5](/img/structure/B2963549.png)
ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate is a fascinating compound known for its diverse chemical properties and applications. This organic compound contains a quinoxaline core, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate involves multiple steps:
Formation of the Quinoxaline Core: : This typically begins with the condensation of an o-phenylenediamine with a dicarbonyl compound such as diketone under acidic conditions to form the quinoxaline ring.
Addition of Ethyl Groups: : The ethyl groups can be introduced via alkylation using ethyl halides in the presence of a base such as potassium carbonate.
Ester Formation: : The esterification can be carried out by reacting the intermediate with ethyl bromoacetate in the presence of a base like sodium ethoxide.
Industrial Production Methods
Industrial methods often leverage optimized reaction conditions to scale up the production:
Catalysts and Solvents: : Using catalysts like palladium and solvents like acetonitrile can improve yields.
Temperature and Pressure Control: : Specific temperature and pressure conditions are maintained to ensure high purity and productivity.
化学反応の分析
Types of Reactions
Oxidation: : Ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate can undergo oxidation reactions to form quinoxaline derivatives with higher oxidation states.
Reduction: : This compound can be reduced to form dihydroquinoxaline derivatives.
Substitution: : Various substitution reactions can occur, especially at the quinoxaline ring positions.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate.
Reducing Agents: : Such as sodium borohydride.
Bases and Acids: : Used to facilitate substitution reactions.
Major Products Formed
Oxidation Products: : Quinoxaline N-oxide derivatives.
Reduction Products: : Dihydroquinoxaline derivatives.
Substitution Products: : Compounds with various substituents replacing hydrogen atoms on the quinoxaline ring.
科学的研究の応用
Ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate has a broad range of applications:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Serves as a precursor for developing new pharmaceuticals.
Medicine: : Investigated for its potential anti-inflammatory and anticancer properties.
Industry: : Utilized in the production of dyes and pigments due to its stable quinoxaline structure.
作用機序
Molecular Targets and Pathways
This compound exerts its effects primarily through interactions with various enzymes and proteins. For instance, its anti-inflammatory properties are attributed to its ability to inhibit specific enzymes involved in the inflammatory process. The quinoxaline core plays a crucial role in binding to these molecular targets, altering their activity and subsequent cellular pathways.
類似化合物との比較
Comparison with Other Quinoxaline Derivatives
2-Ethyl-3-oxoquinoxaline: : Shares a similar core structure but lacks the ester group, making it less versatile in synthesis.
3,4-Dihydroquinoxalin-2(1H)-one: : Lacks the ethyl groups, leading to different chemical reactivity.
Quinoxaline-2,3-dione: : More reactive due to the presence of dione groups but less stable under certain conditions.
Conclusion
Ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate is a compound of significant interest across various fields due to its unique chemical structure and versatile applications. Its ability to undergo diverse chemical reactions and its role in scientific research highlight its importance and potential for future discoveries.
特性
IUPAC Name |
ethyl 3-(2-ethyl-3-oxo-2,4-dihydroquinoxalin-1-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-11-15(20)16-10-7-5-6-8-12(10)17(11)13(18)9-14(19)21-4-2/h5-8,11H,3-4,9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWUTDMNXMBHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=CC=CC=C2N1C(=O)CC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2963467.png)

![(Z)-ethyl 3-allyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2963471.png)
![3-(2-chlorophenyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2963473.png)
![2-chloro-N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]propanamide](/img/structure/B2963475.png)
![(E)-4-(Dimethylamino)-N-[2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethyl]but-2-enamide](/img/structure/B2963476.png)
![1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2963477.png)

![N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide](/img/structure/B2963481.png)




